molecular formula C24H20Cl2N2O4 B4605691 4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4605691
M. Wt: 471.3 g/mol
InChI Key: OHAAKSJAAXPHMA-QNGOZBTKSA-N
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Description

4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and two chlorophenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both furan and morpholine rings, along with chlorophenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4/c25-18-5-1-16(2-6-18)22-10-9-20(32-22)15-21(24(30)28-11-13-31-14-12-28)27-23(29)17-3-7-19(26)8-4-17/h1-10,15H,11-14H2,(H,27,29)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAAKSJAAXPHMA-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

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